1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-13(25)15-3-5-16(6-4-15)28(26,27)23-11-9-22(10-12-23)18-8-7-17-20-19-14(2)24(17)21-18/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKXZXGZEQZUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors. These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This binding can lead to specific interactions with different target receptors, resulting in various biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have shown excellent anti-tumor activity against various cancer cell lines. This suggests that this compound may also have potential anti-tumor activity.
Biological Activity
1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22N6O2S, with a molecular weight of approximately 382.48 g/mol. Its structure features a triazolo-pyridazine core linked to a piperazine moiety and a sulfonyl group, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit kinase inhibition, particularly targeting receptor tyrosine kinases (RTKs) involved in cancer pathways. The specific mechanism for this compound involves:
- Inhibition of Kinases : It is hypothesized that the compound may inhibit specific kinases such as c-Met and possibly others involved in tumor progression.
- Cell Signaling Pathways : By interfering with cell signaling pathways, the compound may alter cellular responses leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Similar triazole derivatives have shown antibacterial and antifungal activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Bactericidal and fungicidal effects | |
| Kinase Inhibition | Targeting c-Met and other RTKs |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study involving derivatives of triazoles demonstrated significant anticancer activity in human colon cancer cell lines (HCT 116), with some compounds achieving IC50 values as low as 4.363 μM compared to standard treatments like doxorubicin .
- Antibacterial Activity : Research on 1,2,4-triazole derivatives indicated effective antibacterial properties comparable to established antibiotics such as streptomycin against various bacterial strains .
- Kinase Inhibition Mechanism : A review highlighted the role of triazole-based compounds in inhibiting kinases involved in cancer signaling pathways, emphasizing their potential as therapeutic agents .
Chemical Reactions Analysis
Piperazine Sulfonylation
The piperazine-sulfonyl linkage is typically formed through sulfonylation:
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Sulfonamide Formation : Reaction of piperazine with 4-(chlorosulfonyl)phenyl ethanone in a polar aprotic solvent (e.g., DMF, THF) with a base (e.g., triethylamine) at 0–25°C generates the sulfonamide bond. Similar protocols achieved sulfonamide yields of 74–91% .
Table 1: Sulfonylation Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-(Chlorosulfonyl)acetophenone | DMF | Triethylamine | 0–25°C | 85–90 |
Coupling of Triazolo-Pyridazine to Piperazine
The 6-position of the triazolo-pyridazine core is linked to piperazine via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling:
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SNAr Reaction : Activation of the pyridazine ring with electron-withdrawing groups (e.g., nitro) enables displacement by piperazine. Heating in DMSO or DMF at 80–100°C facilitates this step .
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Palladium Catalysis : Aryl halides (e.g., 6-bromo-triazolo-pyridazine) react with piperazine using Pd(OAc)₂/Xantphos catalyst systems (yields: 70–80%) .
Functionalization of the Acetylphenyl Group
The acetyl group on the phenyl ring may undergo further reactivity:
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Nucleophilic Acyl Substitution : Reaction with amines or hydrazines generates amides or hydrazones. For example, condensation with hydrazine hydrate forms hydrazone derivatives (reflux in ethanol, 70–75% yields) .
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Reduction : Sodium borohydride or catalytic hydrogenation reduces the ketone to a secondary alcohol (e.g., 1-(4-((piperazinyl)sulfonyl)phenyl)ethanol) .
Stability and Degradation Pathways
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Hydrolysis : The sulfonamide bond is susceptible to acidic hydrolysis (e.g., HCl/H₂O, reflux), cleaving the piperazine-sulfonyl linkage .
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Oxidation : The acetyl group may oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺) .
Research Findings and Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, linker groups, or core heterocycles, leading to variations in bioactivity, pharmacokinetics, and synthetic complexity. Below is a detailed comparison based on evidence from diverse sources:
Triazolopyridazine Derivatives with Piperazine Linkers
- AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one: Key Differences: Replaces the sulfonylphenyl group with a phenoxyethyl linker and introduces a methoxy substituent on the triazolopyridazine. Impact: Demonstrates enhanced bivalent binding to BRD4 bromodomains, resulting in superior cellular potency (IC₅₀ < 10 nM) and in vivo tumor growth inhibition . Molecular Weight: Higher (MW ~550 g/mol) due to the additional piperazine and methyl groups.
- 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone: Key Differences: Substitutes the sulfonylphenyl group with a 4-isopropylphenoxy-ethanone moiety. Molecular Weight: 380.4 g/mol .
Sulfonamide-Linked Piperazine Derivatives
- 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x): Key Differences: Replaces triazolopyridazine with tetrazole-thioether groups. Impact: Exhibits moderate antiproliferative activity (IC₅₀ ~20–50 μM) against cancer cell lines, suggesting the triazolopyridazine core is critical for potency .
- 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m6): Key Differences: Incorporates a chloropyrimidine-triazole hybrid instead of triazolopyridazine. Impact: Shows kinase inhibitory activity but lower metabolic stability due to the chloro-pyrimidine group .
Ethyl-Substituted Heterocyclic Analogs
- 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone: Key Differences: Replaces triazolopyridazine with a hydroxythiazolo-triazole system.
Structural and Pharmacokinetic Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activity/Property | Reference |
|---|---|---|---|---|---|
| 1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone | Triazolopyridazine | Methyl, sulfonylphenyl, ethanone | ~435* | Kinase inhibition (predicted) | [1, 4] |
| AZD5153 | Triazolopyridazine | Methoxy, phenoxyethyl, dimethylpiperazine | ~550 | BRD4 inhibition (IC₅₀ < 10 nM) | [4] |
| Compound m6 | Chloropyrimidine-triazole | Chloro, isopropylphenyl | ~450 | Kinase inhibition, moderate stability | [3] |
| 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone | Triazolopyridazine | Isopropylphenoxy | 380.4 | Enhanced lipophilicity | [6] |
*Calculated based on similar structures.
Research Findings and Trends
- Synthetic Complexity : The target compound’s synthesis involves multi-step reactions, including sulfonylation and piperazine coupling (similar to methods in ), whereas AZD5153 requires bivalent ligand optimization .
- Bioactivity : Triazolopyridazine derivatives consistently outperform tetrazole or pyrimidine analogs in potency, likely due to improved π-π stacking with target proteins .
- ADME Profile : Sulfonamide-linked compounds generally exhibit higher aqueous solubility but shorter half-lives compared to ether-linked analogs (e.g., vs. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
